

# Iberdomide Poised as a Potent Alternative in Lenalidomide-Resistant Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Iberdomide |           |
| Cat. No.:            | B608038    | Get Quote |

For researchers, scientists, and drug development professionals, the emergence of **iberdomide** offers a promising new therapeutic avenue for patients with multiple myeloma who have developed resistance to immunomodulatory drugs (IMiDs) like lenalidomide. As a next-generation cereblon E3 ligase modulator (CELMoD), **iberdomide** demonstrates a distinct and more potent mechanism of action, leading to significant clinical activity in heavily pretreated patient populations, including those refractory to lenalidomide.

**Iberdomide**'s key advantage lies in its higher binding affinity to the cereblon (CRBN) protein, a crucial component of the E3 ubiquitin ligase complex.[1][2][3] This enhanced interaction leads to more efficient and deeper degradation of key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival and proliferation of myeloma cells.[1][4] Preclinical models have shown that **iberdomide** has more potent antimyeloma and immune-stimulatory effects compared to lenalidomide. This superior activity profile allows **iberdomide** to overcome the resistance mechanisms that often render lenalidomide ineffective.

Resistance to lenalidomide can arise from various factors, including mutations or downregulation of CRBN, which is the primary target of the drug. Recent research has also implicated the RNA editing enzyme ADAR1 in conferring lenalidomide resistance by suppressing the immune response necessary for killing myeloma cells. **Iberdomide**'s ability to bind more tightly to cereblon and its distinct downstream effects may circumvent these resistance pathways.



# Comparative Efficacy in Lenalidomide-Resistant Multiple Myeloma

Clinical trial data, primarily from the multi-cohort Phase 1/2 CC-220-MM-001 study, has demonstrated the efficacy of **iberdomide** in patients with relapsed/refractory multiple myeloma (RRMM), a significant portion of whom were lenalidomide-refractory.

Table 1: Efficacy of Iberdomide in Combination
Therapies in Heavily Pretreated RRMM Patients (CC-220-

MM-001 Trial)

| Combination<br>Regimen                                 | Patient Population                                   | Overall Response<br>Rate (ORR) | Very Good Partial<br>Response (VGPR)<br>or Better |
|--------------------------------------------------------|------------------------------------------------------|--------------------------------|---------------------------------------------------|
| Iberdomide + Dexamethasone (IberDd)                    | Heavily pretreated<br>RRMM, many IMiD-<br>refractory | 32.2% - 35.3%                  | 2.0% - 3.4%                                       |
| Iberdomide + Dexamethasone + Daratumumab (IberDd-DARA) | RRMM, 63%<br>daratumumab-<br>refractory              | 35%                            | 24%                                               |
| Iberdomide + Dexamethasone + Bortezomib (IberVd)       | RRMM, 76% PI-<br>refractory                          | 50% - 56%                      | 28%                                               |
| Iberdomide + Dexamethasone + Carfilzomib (IberKd)      | RRMM                                                 | 50%                            | 38%                                               |

Data compiled from multiple presentations and publications of the CC-220-MM-001 trial results.

It is important to note that direct head-to-head trials comparing **iberdomide** and lenalidomide in IMiD-resistant populations are still ongoing. The EXCALIBER-RRMM Phase 3 study and the NCT05827016 trial are expected to provide more definitive comparative data in the near future.



### Safety and Tolerability Profile

**Iberdomide** has generally demonstrated a manageable safety profile in clinical trials. The most common Grade 3/4 treatment-emergent adverse events (TEAEs) are hematologic, primarily neutropenia. Non-hematologic toxicities are also observed, with infections being a key concern. Notably, some studies suggest that **iberdomide** may have a more favorable side-effect profile regarding non-hematologic toxicities like rash, fatigue, and gastrointestinal issues compared to lenalidomide and pomalidomide.

Table 2: Common Grade 3/4 Treatment-Emergent Adverse Events with Iberdomide Combinations

| Adverse Event       | IberDd-DARA                          | lberVd                                                             | IberKd |
|---------------------|--------------------------------------|--------------------------------------------------------------------|--------|
| Neutropenia         | 67%                                  | 28%                                                                | 33%    |
| Leukopenia          | 23%                                  | -                                                                  | -      |
| Anemia              | 21%                                  | -                                                                  | -      |
| Thrombocytopenia    | -                                    | 24%                                                                | -      |
| Lymphopenia         | -                                    | -                                                                  | 44%    |
| Febrile Neutropenia | 5%                                   | -                                                                  | -      |
| Infections          | 38.7% (in a separate<br>NDMM cohort) | 47.1% (including pneumonia and COVID-19 in a separate NDMM cohort) | -      |

Data from the CC-220-MM-001 trial.

### Mechanism of Action: A Deeper Dive

The differential activity of **iberdomide** and lenalidomide stems from their interaction with the CRL4CRBN E3 ubiquitin ligase complex.





Click to download full resolution via product page

Figure 1: Comparative Mechanism of Action



### **Experimental Protocols: The CC-220-MM-001 Trial**

The CC-220-MM-001 trial (NCT02773030) is a Phase 1/2, open-label, multicenter study evaluating the safety and efficacy of **iberdomide** as a monotherapy and in combination with other anti-myeloma agents in patients with RRMM.

- Patient Population: Patients enrolled in the combination cohorts were heavily pretreated, with a median of 4-6 prior lines of therapy. A significant proportion were refractory to IMiDs, proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies.
- Treatment Regimens:
  - Iberdomide + Dexamethasone (IberDd): Iberdomide was administered orally at escalating doses (0.3 to 1.3 mg) on days 1-21 of a 28-day cycle, with dexamethasone (40 mg, or 20 mg for patients >75 years) on days 1, 8, 15, and 22.
  - Combination Cohorts: Iberdomide and dexamethasone were combined with standard doses of daratumumab, bortezomib, or carfilzomib.
- Primary Endpoints: The primary objectives of the Phase 1 portion were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). The primary endpoint of the Phase 2 portion was the overall response rate (ORR).
- Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and safety.

## Logical Workflow for Overcoming Lenalidomide Resistance

The rationale for using **iberdomide** in lenalidomide-resistant multiple myeloma follows a clear logical progression.





Click to download full resolution via product page

Figure 2: Iberdomide Treatment Rationale

In conclusion, **iberdomide** represents a significant advancement in the treatment of multiple myeloma, particularly for patients who have exhausted currently available immunomodulatory



therapies. Its enhanced mechanism of action translates into meaningful clinical responses in the IMiD-resistant setting. Ongoing and future clinical trials will further delineate its role in the evolving treatment landscape of multiple myeloma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. Iberdomide increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. What is Iberdomide used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Iberdomide Poised as a Potent Alternative in Lenalidomide-Resistant Multiple Myeloma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608038#iberdomide-versus-lenalidomide-in-imid-resistant-multiple-myeloma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com